1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid
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Overview
Description
1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid is a versatile chemical compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . It is characterized by its unique structure, which includes a methoxy group and a dimethylcycloheptane ring. This compound is used in various scientific research applications, making it invaluable in pharmaceutical development, organic synthesis, and chemical biology studies.
Preparation Methods
The synthesis of 1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid typically involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 4,4-dimethylcycloheptanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Reaction Conditions: The reactions are generally carried out under controlled conditions, with temperatures ranging from 50°C to 150°C and pressures up to 10 atm. Catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:
Uniqueness: The presence of the methoxy group and the dimethylcycloheptane ring in this compound provides unique chemical properties, making it suitable for specific research and industrial applications.
Properties
IUPAC Name |
1-methoxy-4,4-dimethylcycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-10(2)5-4-6-11(14-3,8-7-10)9(12)13/h4-8H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFBPXKHGOJRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(CC1)(C(=O)O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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